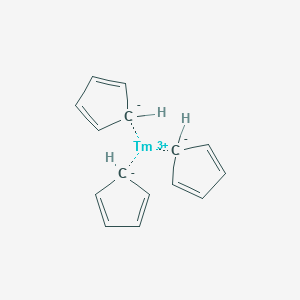
Tris(cyclopentadienyl)thulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)thulium is an organometallic compound with the chemical formula (C₅H₅)₃Tm. It consists of a thulium ion coordinated to three cyclopentadienyl ligands. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and unique chemical properties. This compound is notable for its applications in various fields, including catalysis and materials science .
Méthodes De Préparation
The synthesis of Tris(cyclopentadienyl)thulium typically involves the reaction of thulium(III) chloride with cyclopentadienyl anions. One common method is to react tris(cyclopentadienyl)aluminum(III) with thulium(III) chloride in a suitable solvent. The reaction proceeds as follows:
TmCl3+3CpAl→(Cp)3Tm+3AlCl
The product, this compound, is then purified through recrystallization or sublimation .
Analyse Des Réactions Chimiques
Tris(cyclopentadienyl)thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, reducing agents such as lithium aluminum hydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris(cyclopentadienyl)thulium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is utilized in the preparation of thin films and other advanced materials.
Pharmaceuticals: It serves as a precursor for the synthesis of thulium-based drugs and diagnostic agents.
Electronics: The compound is used in the development of light-emitting diodes (LEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of Tris(cyclopentadienyl)thulium involves the coordination of the thulium ion with the cyclopentadienyl ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Tris(cyclopentadienyl)thulium can be compared with other similar compounds, such as:
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)yttrium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
These compounds share similar structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific coordination chemistry and the properties imparted by the thulium ion .
Propriétés
Numéro CAS |
1272-26-0 |
|---|---|
Formule moléculaire |
C15H15Tm |
Poids moléculaire |
364.21 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;thulium(3+) |
InChI |
InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Clé InChI |
MWWSVGXLSBSLQO-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |
Key on ui other cas no. |
1272-26-0 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


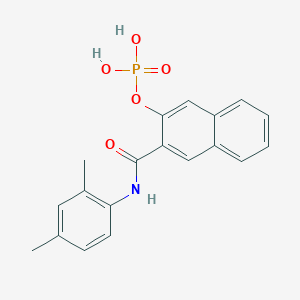
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)

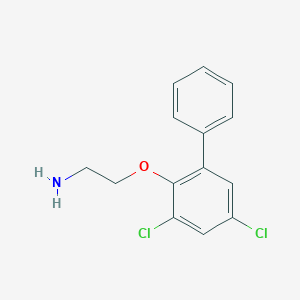



![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)



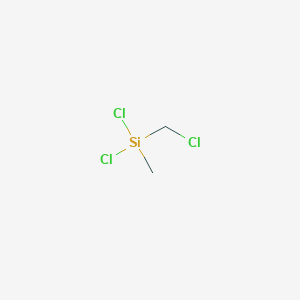
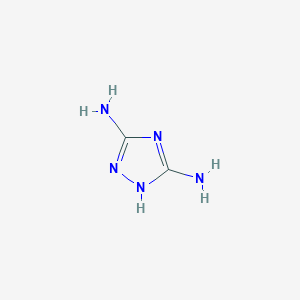
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
